Donepezil-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

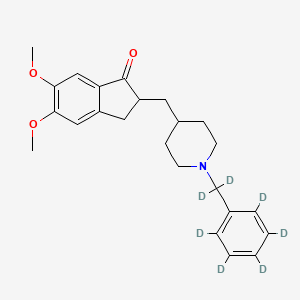

The synthesis and derivatives of Donepezil have been a subject of extensive research . The typical synthesis pathway for Donepezil involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, utilizing the Wittig reaction . This is succeeded by a subsequent dehydration step and catalytic reduction of the exocyclic double bond, yielding the desired product .

Molecular Structure Analysis

Donepezil is a selective acetylcholinesterase inhibitor (AChEI) having N-benzylpiperidine and an indanone moiety . It contains a piperidine nucleus .

Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .

Physical And Chemical Properties Analysis

The conformational features of a molecule critically influence its physical and chemical properties . All designed compounds along with parent compound, Donepezil, were subjected to full geometry optimization using DFT .

Aplicaciones Científicas De Investigación

Modulation of Immune Response in Alzheimer's Disease

Donepezil, commonly used for Alzheimer's disease, may favor a T helper 2 phenotype, leading to increased naturally occurring auto-antibodies against beta-amyloid. This is linked to the involvement of cholinergic receptors expressed on peripheral blood mononuclear cells, suggesting its potential role in modulating the endogenous immune response in Alzheimer's patients (Conti et al., 2016).

Transdermal Patch Development for Alzheimer's Treatment

Research has explored the development of transdermal patches of donepezil to improve patient compliance and therapeutic efficacy. This approach also aims to reduce dosing frequency and side effects, highlighting a novel method of drug delivery for Alzheimer's disease (Madan, Argade, & Dua, 2015).

Neuroprotection Against Glutamate Neurotoxicity

Donepezil exhibits neuroprotective action in addition to its role in cognitive deficit amelioration. Studies indicate its effectiveness against glutamate-induced neurotoxicity in rat cortical neurons, suggesting its broader therapeutic potential beyond acetylcholinesterase inhibition (Takada et al., 2003).

Enhancement of Adult Hippocampal Neurogenesis

Donepezil has been found to activate the brain cholinergic system and enhance the survival of newborn neurons in the hippocampal dentate gyrus. This suggests its potential in influencing neurogenesis in normal rats, providing insights into its mechanisms of action in brain health (Kotani et al., 2008).

Genetic Polymorphisms Affecting Donepezil Efficacy

Variability in therapeutic response to donepezil in Alzheimer's patients is significantly influenced by genetic factors. Research has focused on gene polymorphisms affecting both pharmacokinetics and pharmacodynamics, highlighting the complexity of its clinical efficacy (Lu et al., 2020).

Sustained Release Microparticles for Alzheimer's Treatment

The development of donepezil-sustained release microparticles for injection offers a novel delivery system. This approach ensures enhanced bioavailability and reduced administration frequency, which could be beneficial for Alzheimer's therapy (Zhang et al., 2007).

Mecanismo De Acción

Target of Action

Donepezil-d7, a deuterium-labeled form of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by selectively and reversibly inhibiting the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain . The increased acetylcholine levels enhance cholinergic transmission, which is crucial for memory and learning .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound prevents the degradation of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This enhances the transmission of signals in the cholinergic pathway, which plays a vital role in memory and learning . Additionally, this compound may also influence other pathways related to amino acid metabolism and sugar metabolism .

Pharmacokinetics

This compound, like Donepezil, is expected to have good oral bioavailability and can easily cross the blood-brain barrier . It is also expected to have a long biological half-life, similar to Donepezil, which has a half-life of about 70 hours . These properties contribute to this compound’s effectiveness as a therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The molecular effect of this compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE . On a cellular level, this leads to enhanced cholinergic transmission, which is crucial for memory and learning . This compound may also have neuroprotective effects, as suggested by studies showing its potential to promote oligodendrocyte generation and remyelination .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the physiological condition of the patient, such as the presence of other diseases or the use of other medications, can affect the drug’s action and efficacy . Furthermore, factors related to drug formulation and administration, such as the use of nanostructured lipid carriers for drug delivery, can enhance the drug’s stability and bioavailability .

Safety and Hazards

Propiedades

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UOOROTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2474407.png)

![5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole](/img/structure/B2474409.png)

![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)